molecular formula C19H14Cl2F3N3O2S B3035332 [5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318239-57-5

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No. B3035332
CAS RN: 318239-57-5
M. Wt: 476.3 g/mol
InChI Key: RRZBDZILAILLKQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, the InChI code is 1S/C12H8ClF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure and molecular formula. For the similar compound, 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, the molecular weight is 320.72, and it has a melting point of 93 - 95 degrees Celsius .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study by Hafez, El-Gazzar, & Al-Hussain (2016) on pyrazole derivatives, closely related to the mentioned compound, demonstrated significant antimicrobial and anticancer activities. These compounds were evaluated against various microbial strains and cancer cell lines, showing effectiveness in inhibiting growth.

Structural Characterization in Medicinal Chemistry

Kariuki, Abdel-Wahab, & El‐Hiti (2021) link focused on the synthesis and structural analysis of similar pyrazole derivatives. Their research contributes to understanding the molecular structure, crucial for drug design and development in medicinal chemistry.

Molecular Structure and Crystallography

Kumarasinghe, Hruby, & Nichol (2009) link synthesized and characterized compounds structurally related to the specified pyrazole derivative. Their work emphasizes the importance of crystallography in confirming the molecular structure of complex compounds, which is vital for pharmaceutical applications.

Synthesis and Biological Activity

Liu, Xu, & Xiong (2017) link conducted a study on the synthesis of pyrazole derivatives and their potential biological activity, particularly as anticancer agents. This research is significant for developing new therapeutic agents based on pyrazole chemistry.

Anticancer and Antimicrobial Agents

Katariya, Vennapu, & Shah (2021) link synthesized novel pyrazole-incorporated compounds, testing them for anticancer and antimicrobial properties. Their findings contribute to the exploration of pyrazole-based compounds as potential therapeutic agents.

CB1 Receptor Antagonism

Srivastava et al. (2008) link explored the synthesis and pharmacological evaluation of a pyrazole derivative as a CB1 receptor antagonist. This research provides insights into the therapeutic potential of pyrazole compounds in treating conditions related to CB1 receptor activity.

Herbicidal Activity

Lee, Park, & Kim (1989) link investigated the synthesis of carbamates derived from pyrazoles, including their herbicidal activity. This study highlights the diverse applications of pyrazole derivatives beyond pharmaceuticals, extending to agricultural chemicals.

Safety And Hazards

The safety and hazards of a compound can often be found in its Material Safety Data Sheet (MSDS). For the similar compound, 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, the hazard statements are H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F3N3O2S/c1-27-17(30-14-8-4-12(21)5-9-14)15(16(26-27)19(22,23)24)10-29-18(28)25-13-6-2-11(20)3-7-13/h2-9H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZBDZILAILLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106076
Record name Carbamic acid, (4-chlorophenyl)-, [5-[(4-chlorophenyl)thio]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

CAS RN

318239-57-5
Record name Carbamic acid, (4-chlorophenyl)-, [5-[(4-chlorophenyl)thio]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318239-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4-chlorophenyl)-, [5-[(4-chlorophenyl)thio]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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